molecular formula C18H22O2 B14733116 4,4'-Ethane-1,2-diylbis(2,6-dimethylphenol) CAS No. 6476-26-2

4,4'-Ethane-1,2-diylbis(2,6-dimethylphenol)

Cat. No.: B14733116
CAS No.: 6476-26-2
M. Wt: 270.4 g/mol
InChI Key: BBABTMGRQYSJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) is an organic compound with a molecular structure that includes two phenol groups connected by an ethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol).

Chemical Reactions Analysis

Types of Reactions

4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) can undergo various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Isopropylidenebis(2,6-dimethylphenol)
  • 4,4’-Methylenebis(2,6-di-tert-butylphenol)
  • 4,4’-Dihydroxybiphenyl

Uniqueness

4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) is unique due to its ethane bridge connecting the phenol groups, which imparts distinct chemical properties compared to other similar compounds.

Properties

CAS No.

6476-26-2

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-2,6-dimethylphenol

InChI

InChI=1S/C18H22O2/c1-11-7-15(8-12(2)17(11)19)5-6-16-9-13(3)18(20)14(4)10-16/h7-10,19-20H,5-6H2,1-4H3

InChI Key

BBABTMGRQYSJIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CCC2=CC(=C(C(=C2)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.